molecular formula C26H15ClO6 B11167093 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Cat. No.: B11167093
M. Wt: 458.8 g/mol
InChI Key: IFDHENSIJMMRTP-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product in high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClO4C_{17}H_{11}ClO_4, with a molecular weight of approximately 314.72 g/mol. The structure features two chromenone moieties linked by an ethoxy group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H11ClO4
Molecular Weight314.72 g/mol
InChI KeyANNQNLLWOKYDED-UHFFFAOYSA-N

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity , particularly against breast cancer cell lines such as MCF-7. One study reported an IC50 value of 0.47 μM , indicating strong cytotoxic effects on these cells . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

The compound has also shown antimicrobial properties . In various studies, it was tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens, suggesting potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications to the phenyl ring and the chromenone structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer efficacy while maintaining selectivity towards tumor-associated carbonic anhydrases .

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of this compound on MCF-7 cells, noting a significant reduction in cell viability and induction of apoptosis. The authors concluded that the compound's structural features are pivotal for its anticancer properties .
  • Antibacterial Screening : Another investigation assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, particularly against E. coli and S. aureus, reinforcing its potential as a therapeutic agent for bacterial infections .

Properties

Molecular Formula

C26H15ClO6

Molecular Weight

458.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H15ClO6/c27-17-7-5-15(6-8-17)22(28)14-31-18-9-10-19-20(13-25(29)32-24(19)12-18)21-11-16-3-1-2-4-23(16)33-26(21)30/h1-13H,14H2

InChI Key

IFDHENSIJMMRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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